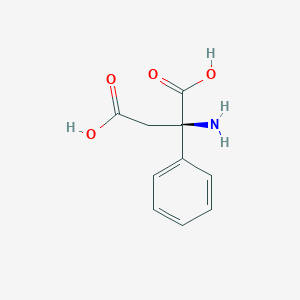![molecular formula C16H11Br2N B14616964 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole CAS No. 60986-54-1](/img/structure/B14616964.png)
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine atoms at specific positions on the indole and phenyl rings, which can significantly influence its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-phenylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Stille Coupling: The brominated intermediate is then subjected to a Stille coupling reaction with a suitable stannane reagent to form the ethenyl linkage between the indole and phenyl rings.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the indole and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethenyl linkage allows for further coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
科学研究应用
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and cellular pathways.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the ethenyl linkage can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Phenylindole: Lacks the bromine atoms and ethenyl linkage, resulting in different chemical properties and biological activities.
4-Bromo-2-phenylindole: Contains a bromine atom on the indole ring but lacks the ethenyl linkage.
2-[2-(4-Bromophenyl)ethenyl]indole: Similar structure but without the bromine atom on the indole ring.
Uniqueness
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is unique due to the presence of bromine atoms at specific positions and the ethenyl linkage between the indole and phenyl rings. These structural features can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
60986-54-1 |
|---|---|
分子式 |
C16H11Br2N |
分子量 |
377.07 g/mol |
IUPAC 名称 |
6-bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)3-8-15-9-12-4-7-14(18)10-16(12)19-15/h1-10,19H |
InChI 键 |
QBSWRMRKAYMMAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(N2)C=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


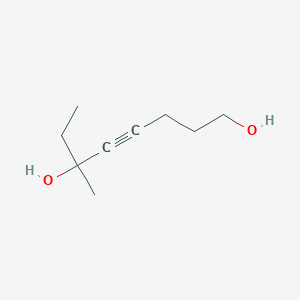
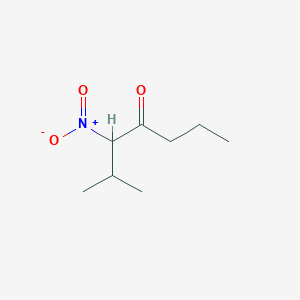
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

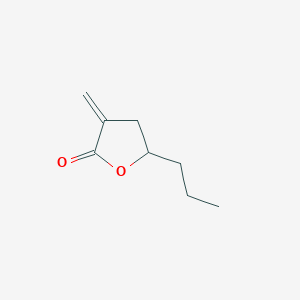
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
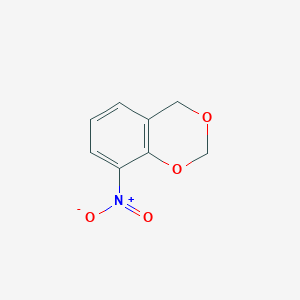
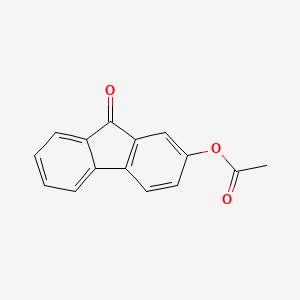

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

